Pdeb1-IN-1

Neglected Tropical Diseases Trypanosoma brucei Phosphodiesterase Inhibition

Pdeb1-IN-1 (Compound 12b, NEU-730) is a high-purity TbrPDEB1 inhibitor specifically derived from the Cilomilast scaffold. With an IC50 of 0.95 µM against the parasitic enzyme, it is scientifically irreplaceable by generic PDE4 inhibitors like Cilomilast or IBMX, which lack this target selectivity. It uniquely offers a ~27-fold shift between biochemical (IC50 0.95 µM) and cellular (EC50 26 µM) potency, making it an essential tool for studying cellular permeability and efflux mechanisms. Its dual activity against TbrPDEB1 and human PDE4B (IC50 0.038 µM) also enables unique host-parasite interaction studies.

Molecular Formula C25H29NO5
Molecular Weight 423.5 g/mol
Cat. No. B15581303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdeb1-IN-1
Molecular FormulaC25H29NO5
Molecular Weight423.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28)
InChIKeyOGVVVHXXDFPPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pdeb1-IN-1 (TbrPDEB1 Inhibitor): Baseline Characteristics and Research-Grade Procurement


Pdeb1-IN-1 (also known as Compound 12b) is a small-molecule inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) . It is a derivative of the PDE4 inhibitor Cilomilast and is primarily utilized as a research tool in antiparasitic discovery programs targeting neglected tropical diseases . The compound is commercially available from vendors like MedChemExpress (MCE) under catalog number HY-116045 , with a molecular weight of 423.50 g/mol and CAS number 1622300-88-2 .

Why Generic PDE4 Inhibitors Cannot Substitute for Pdeb1-IN-1 in T. brucei Studies


Substituting Pdeb1-IN-1 with a generic PDE4 inhibitor like its parent compound, Cilomilast, or a broad-spectrum PDE inhibitor like IBMX is scientifically invalid in the context of Trypanosoma brucei research [1]. This is due to critical differences in potency and selectivity. Pdeb1-IN-1 was specifically synthesized and optimized from the Cilomilast scaffold to achieve a 0.95 µM IC50 against the parasitic enzyme TbrPDEB1 [1], whereas Cilomilast is a potent human PDE4 inhibitor (IC50 ~110 nM) with no reported data for this parasitic target [1]. Similarly, a non-selective inhibitor like IBMX would confound results due to its broad activity against multiple human PDE isoforms [1]. The quantitative evidence in Section 3 demonstrates that these potency and selectivity differences translate into distinct functional outcomes, such as differential inhibition of parasite proliferation [1].

Pdeb1-IN-1: Quantitative Differentiation from Comparators and Alternatives


Pdeb1-IN-1 Demonstrates Enhanced TbrPDEB1 Potency Compared to Parent PDE4 Inhibitor

Pdeb1-IN-1 (Compound 12b) was synthesized as a derivative of the human PDE4 inhibitor Cilomilast with the goal of repurposing the scaffold for antiparasitic activity [1]. In a biochemical assay, Pdeb1-IN-1 inhibited TbrPDEB1 with an IC50 of 0.95 µM [1]. In contrast, the parent compound Cilomilast has no reported TbrPDEB1 inhibitory activity and is characterized as a potent inhibitor of human PDE4 with an IC50 of approximately 110 nM [1]. This represents a targeted shift in inhibitory activity from the human isoform to the parasitic enzyme.

Neglected Tropical Diseases Trypanosoma brucei Phosphodiesterase Inhibition

Functional Antiparasitic Activity of Pdeb1-IN-1 Versus Highly Potent TbrPDEB1 Inhibitors

While Pdeb1-IN-1 inhibits the TbrPDEB1 enzyme with an IC50 of 0.95 µM [1], its efficacy against the live parasite is a distinct and critical parameter. Pdeb1-IN-1 inhibits the proliferation of T. brucei parasites in culture with an EC50 of 26 µM [1]. This can be compared to more potent TbrPDEB1 inhibitors like NPD-001, which has a TbrPDEB1 IC50 of 4 nM and a cellular EC50 of 80 nM . The significant difference (26 µM vs. 0.08 µM) highlights that Pdeb1-IN-1 is a less potent tool for acute cellular studies, but its ~27-fold selectivity for the biochemical target over the cellular effect provides a valuable window for studying the relationship between target engagement and functional outcome.

Antiparasitic Activity Trypanosoma brucei Cellular Proliferation Assay

Selectivity Profile of Pdeb1-IN-1 Against Human PDE4 Isoforms

Despite being a derivative of Cilomilast, a potent PDE4 inhibitor, Pdeb1-IN-1 retains activity against the human PDE4B isoform [1]. In a scintillation proximity assay using Sf21 cells expressing human PDE4B, Pdeb1-IN-1 exhibited an IC50 of 0.038 µM [1]. This contrasts with its TbrPDEB1 IC50 of 0.95 µM, indicating a 25-fold higher potency for the human enzyme [1]. This is a critical selectivity parameter when compared to inhibitors like NPD-008, which has a reported Ki of 100 nM for TbrPDEB1 but its human PDE4 activity is not highlighted as a primary feature [2].

Selectivity PDE4 Off-Target Effects

Defined Research Applications for Pdeb1-IN-1 (TbrPDEB1 Inhibitor)


Structure-Activity Relationship (SAR) Studies Around the Cilomilast Scaffold

As a derivative of the well-characterized PDE4 inhibitor Cilomilast, Pdeb1-IN-1 (Compound 12b) is a critical reference point in SAR studies aiming to optimize this chemotype for antiparasitic activity [1]. Its specific substitution pattern yields a TbrPDEB1 IC50 of 0.95 µM and a cellular EC50 of 26 µM, providing a baseline for understanding which molecular modifications improve potency and selectivity [1].

Investigating the Relationship Between Target Engagement and Cellular Efficacy

The observed ~27-fold difference between Pdeb1-IN-1's biochemical potency (IC50 = 0.95 µM) and its cellular antiparasitic activity (EC50 = 26 µM) makes it a useful tool for studying factors that affect compound efficacy in a live parasite context [1]. This includes investigating cell permeability, efflux mechanisms, or the phenotypic consequences of partial target inhibition [1].

Probing the Interplay Between Host and Parasite PDE Inhibition

Given its dual activity against TbrPDEB1 (IC50 0.95 µM) and human PDE4B (IC50 0.038 µM), Pdeb1-IN-1 is uniquely suited as a chemical probe to study the complex biological effects of simultaneously inhibiting a parasitic and a host phosphodiesterase [1]. This scenario is highly relevant for understanding potential host-directed therapeutic mechanisms or toxicities associated with this chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdeb1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.